molecular formula C20H25N3O6 B2853144 6-((tetrahydrofuran-2-yl)methyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 946218-89-9

6-((tetrahydrofuran-2-yl)methyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2853144
CAS No.: 946218-89-9
M. Wt: 403.435
InChI Key: GJVISVGTLPKYPP-UHFFFAOYSA-N
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Description

The compound appears to contain a tetrahydrofuran group, a pyrrolo[3,4-d]pyrimidine group, and a trimethoxyphenyl group . Tetrahydrofuran is a heterocyclic compound consisting of a five-membered ring with four carbon atoms and one oxygen . Pyrrolo[3,4-d]pyrimidine is a tricyclic entity made up of fused pyrrole and pyrimidine rings . The trimethoxyphenyl group is a phenyl group substituted with three methoxy groups .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple cyclic structures and functional groups. The tetrahydrofuran group would introduce an ether-like structure into the molecule, while the pyrrolo[3,4-d]pyrimidine group would contribute a fused ring system. The trimethoxyphenyl group would add further complexity with its aromatic ring and three methoxy substituents .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the ether group in the tetrahydrofuran portion could potentially undergo reactions typical of ethers, such as cleavage under acidic conditions. The pyrrolo[3,4-d]pyrimidine group might undergo reactions typical of aromatic compounds, such as electrophilic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the presence of polar groups, and the overall charge distribution would all influence properties like solubility, melting point, boiling point, and stability .

Scientific Research Applications

Synthesis and Characterization

  • Conversion to Antithrombotic Compounds : A study detailed the synthesis of new antithrombotic compounds with favorable cerebral and peripheral effects from related chemical structures. The synthesis involved thermal fusion and led to the production of compounds with potential antithrombotic applications (Furrer, Wágner, & Fehlhaber, 1994).

  • Electronic and Vibrational Properties : Another research explored the electronic and vibrational properties of tegafur, a compound structurally related to the query chemical. The study used density functional theory to compare the molecular electrostatic potential surfaces, polarizability, and hyperpolarizability of tegafur with 5-fluoro-uracil, providing insights into the selectivity and electronic properties of such compounds (Prasad, Sinha, & Kumar, 2010).

Chemical Properties and Reactions

  • Oxidative and Photoirradiation Conditions : Research on novel 1,6-methanocycloundeca[b]pyrimido[5,4-d]pyrrole-12,14-dione derivatives showed that these compounds can oxidize amines and alcohols under aerobic and photoirradiation conditions. This illustrates the potential utility of similar compounds in oxidative processes and their efficiency under different conditions (Mitsumoto & Nitta, 2004).

  • Electrochemical Oxidation : A study focused on the electrochemical oxidation of oxipurinol, a pyrimidine dione similar to the query compound, revealing detailed reaction pathways and potential applications of such compounds in electrochemical processes (Dryhurst, 1976).

Applications in Supramolecular Chemistry

  • Hydrogen-bonded Supramolecular Assemblies : Research on pyrimidine derivatives highlighted their potential in forming hydrogen-bonded supramolecular assemblies. These findings suggest applications in material science and nanotechnology, where the structuring and self-assembly of molecules are critical (Fonari, Simonov, Chumakov, Bocelli, Ganin, & Yavolovskii, 2004).

Future Directions

The potential applications and future directions for this compound would depend on its physical properties, chemical reactivity, and biological activity. If it does have biological activity, it could potentially be developed into a pharmaceutical drug .

Properties

IUPAC Name

6-(oxolan-2-ylmethyl)-4-(3,4,5-trimethoxyphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O6/c1-26-14-7-11(8-15(27-2)18(14)28-3)17-16-13(21-20(25)22-17)10-23(19(16)24)9-12-5-4-6-29-12/h7-8,12,17H,4-6,9-10H2,1-3H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJVISVGTLPKYPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3=C(CN(C3=O)CC4CCCO4)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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